molecular formula C18H17Cl2N3S B2961551 1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847388-72-1

1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2961551
CAS No.: 847388-72-1
M. Wt: 378.32
InChI Key: ZLYDUOAAOHMVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic hybrid compound designed for pharmaceutical and biochemical research. Its molecular structure incorporates two privileged pharmacophores: the 3,4-dichlorophenyl ring and the 2-methylindole moiety, linked via a thiourea bridge. This specific architecture suggests potential for diverse bioactivity, positioning it as a valuable scaffold for investigating novel therapeutic agents. The 1H-indole nucleus is a well-established structural component in medicinal chemistry, known for its broad and significant biological potential . Indole derivatives have demonstrated a wide spectrum of pharmacological activities in research settings, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . The incorporation of the 2-methyl substituent on the indole ring can fine-tune the molecule's physicochemical properties and its interaction with biological targets. The 3,4-dichlorophenyl group is another common feature in bioactive molecules, often contributing to enhanced binding affinity and selectivity in target engagement. Furthermore, the thiourea linker (NHC(S)NH) is a critical functional group that can act as a hydrogen bond donor and acceptor, facilitating specific interactions with enzymes or receptors. This makes such compounds interesting candidates for research into enzyme inhibition and receptor modulation. This compound is intended for use in non-clinical research applications only, such as in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies in early drug discovery. It is supplied as a reference standard for analytical and experimental purposes. RESEARCH APPLICATIONS • Drug Discovery: A key intermediate for the synthesis and exploration of novel bioactive molecules with potential anti-inflammatory and antiviral properties . • Chemical Biology: A useful tool compound for probing biological pathways and protein-ligand interactions where indole-based structures are relevant. • SAR Studies: Ideal for investigating the structure-activity relationship of thiourea-linked heterocyclic compounds to optimize potency and selectivity. HANDLING & COMPLIANCE This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, prophylactic, or any other human, veterinary, or household use. All handling and experiments must be conducted by qualified trained professionals in accordance with applicable laboratory safety regulations. Please refer to the Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S/c1-11-13(14-4-2-3-5-17(14)22-11)8-9-21-18(24)23-12-6-7-15(19)16(20)10-12/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYDUOAAOHMVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiourea derivatives, characterized by the presence of a thiourea functional group attached to an indole moiety and a dichlorophenyl group. Its molecular formula is C17H16Cl2N4OSC_{17}H_{16}Cl_2N_4OS, indicating a complex structure that may contribute to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa50 µg/mL
Salmonella typhi40 µg/mL

These results indicate that the compound has comparable activity to standard antibiotics like ceftriaxone, suggesting its potential as a therapeutic agent in treating resistant infections .

2. Anticancer Activity

The anticancer properties of thiourea derivatives have also been extensively studied. The compound has been tested against various cancer cell lines, showing promising results.

Cell Line IC50 (µM)
HeLa (cervical cancer)7 µM
MCF-7 (breast cancer)14 µM
A549 (lung cancer)10 µM

The mechanism of action appears to involve the inhibition of specific molecular pathways associated with cancer progression, including angiogenesis and cell signaling pathways .

3. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.

Enzyme IC50 (nM)
Acetylcholinesterase33.27 - 93.85
Butyrylcholinesterase105.9 - 412.5

These findings suggest potential applications in treating conditions such as Alzheimer's disease .

Case Studies

  • Antibacterial Efficacy : A study conducted on various thiourea derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as alternative antibiotics .
  • Anticancer Mechanism : Research on the anticancer effects revealed that the compound inhibited cell proliferation in vitro by inducing apoptosis in cancer cells through modulation of apoptotic pathways .

Comparison with Similar Compounds

Key Findings from Comparative Studies

Impact of Indole Substitutions: The 2-methyl group on the indole in the target compound may enhance membrane permeability compared to non-methylated analogs (e.g., Compound 6 in ). In , the non-methylated analog 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea demonstrated dual inhibition of S. aureus topoisomerase IV and DNA gyrase, critical for bacterial DNA replication. This suggests the target compound could exhibit similar or enhanced activity with its methyl modification .

Role of Aromatic Substituents :

  • 3,4-Dichlorophenyl groups are recurrent in active analogs (e.g., ), likely due to their electron-withdrawing effects, which stabilize thiourea’s hydrogen-bonding capacity with biological targets .
  • highlights that nitro or chloro substituents on the phenyl ring correlate with broad-spectrum antimicrobial activity , as seen in 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea .

Synthetic Yields and Purification :

  • The target compound’s synthesis would likely follow protocols similar to , where thioureas are prepared via isothiocyanate-amine coupling in acetonitrile, yielding >80% after column chromatography .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea, and how can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the indole and dichlorophenyl precursors. For example, coupling 2-methylindole with a thiourea intermediate via nucleophilic substitution or condensation reactions under reflux conditions. Catalysts like triethylamine and solvents such as DMF or dichloromethane are commonly used. Optimization includes adjusting stoichiometry, reaction time, and temperature. Purification via column chromatography or recrystallization enhances purity. Yield improvements are achieved by isolating intermediates and minimizing side reactions (e.g., oxidation of the thiourea moiety) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this thiourea derivative?

  • Methodological Answer :

  • 1H/13C NMR : Confirms structural integrity by identifying protons and carbons in the dichlorophenyl, indole, and thiourea moieties.
  • FT-IR : Validates the presence of N-H (3200–3400 cm⁻¹) and C=S (1200–1250 cm⁻¹) bonds.
  • HPLC-MS : Determines purity and molecular weight, with ESI-MS providing accurate mass confirmation.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯S interactions) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (using Gaussian or ORCA software) model the compound’s electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. For instance, the electron-withdrawing dichlorophenyl group may reduce electron density on the thiourea sulfur, affecting nucleophilic reactivity. Molecular electrostatic potential (MEP) maps predict regions prone to electrophilic or nucleophilic attacks. These insights guide derivatization strategies for enhanced biological activity or stability .

Q. What crystallography techniques are used to determine its 3D structure, and how does SHELX software contribute to refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and torsion angles. SHELX programs (e.g., SHELXL for refinement) process diffraction data, applying least-squares minimization to optimize atomic positions. For example, SHELXL handles twinned or high-resolution data efficiently, enabling precise modeling of disorder in the indole or dichlorophenyl groups. Hydrogen bonding networks (e.g., N–H⋯O/S interactions) are validated using SHELXPRO .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

  • Methodological Answer : SAR analysis involves synthesizing analogs with modified substituents (e.g., replacing 3,4-dichlorophenyl with 4-methylphenyl or altering the indole’s methyl group). Biological assays (e.g., antimicrobial IC50, enzyme inhibition) are conducted under standardized conditions. Computational docking (AutoDock Vina) identifies binding interactions with targets like bacterial enzymes or cancer cell receptors. For example, bulkier substituents may enhance hydrophobic interactions but reduce solubility .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Resolve by:

  • Standardized protocols : Replicate assays using identical cell lines (e.g., HeLa for cytotoxicity) and controls.
  • Dose-response curves : Establish EC50/IC50 values across multiple concentrations.
  • Computational validation : Molecular dynamics simulations (AMBER or GROMACS) assess binding stability over time. For example, conflicting antimicrobial data may reflect differences in bacterial membrane permeability, which can be modeled via lipid bilayer simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.